rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
Description
The compound rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea is a thiourea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a (1R,2R)-configured cyclohexylamine substituted with dimethylamino functionality.
Key properties inferred from similar compounds include moderate solubility in chlorinated solvents (e.g., CHCl₃) and amorphous solid states at room temperature .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCAVZHOLYEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Michael Addition Reactions
R,R-TUC catalyzes enantioselective Michael additions, particularly between malononitrile and α,β-unsaturated imides. The reaction proceeds via a ternary transition state where the thiourea moiety forms hydrogen bonds with the imide substrate, while the dimethylamino group activates the nucleophile. This results in high enantiomeric excess (up to 98% ee) for the Michael adducts .
Example Reaction:
α,β-Unsaturated imide + Malononitrile → Michael Adduct
Conditions:
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Solvent: Toluene or CH₂Cl₂
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Temperature: Room temperature
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Catalyst Loading: 5–10 mol%
Enantioselective Hydrazination
R,R-TUC facilitates the hydrazination of 1,3-dicarbonyl compounds with diazo reagents, yielding chiral hydrazines. The reaction leverages hydrogen bonding to stabilize the transition state, achieving enantioselectivities of 80–92% ee .
Dynamic Kinetic Resolution of Azalactones
The catalyst enables dynamic resolution of azalactones through asymmetric ring-opening reactions. This process produces enantiomerically enriched α-amino acid derivatives with >90% ee under mild conditions .
Michael-Aldol Tandem Reactions
R,R-TUC promotes tandem Michael-Aldol reactions between 2-mercaptobenzaldehyde and α,β-unsaturated oxazolidinones. The reaction forms bicyclic structures with high diastereoselectivity (dr > 10:1) .
Asymmetric Neber Reaction
The Neber reaction of sulfonylimidates catalyzed by R,R-TUC yields aziridines with excellent enantioselectivity (up to 95% ee) .
Mechanistic Insights
The reactivity of R,R-TUC arises from its dual hydrogen-bond donor (thiourea) and Lewis base (tertiary amine) functionalities:
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Hydrogen Bonding: The thiourea group activates electrophilic substrates (e.g., nitroolefins, imides) via double hydrogen bonding, polarizing the substrate for nucleophilic attack .
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Amine Activation: The dimethylamino group deprotonates nucleophiles (e.g., malononitrile, enamines), enhancing their reactivity .
Proposed Transition State for Michael Addition:
textThiourea–Substrate Complex │ ├─ H-bond (N–H∙∙∙O=C) └─ H-bond (N–H∙∙∙O)
This arrangement creates a chiral environment that directs nucleophile attack to the si-face of the substrate .
Reaction Data Table
Industrial and Synthetic Relevance
R,R-TUC’s scalability has been demonstrated in continuous-flow systems for large-scale production of pharmaceuticals, such as chiral intermediates for β-blockers and antiviral agents . Its stability under aerobic conditions and low catalyst loadings (2–5 mol%) make it industrially viable.
Limitations and Scope
While R,R-TUC excels in polar aprotic solvents, its efficiency diminishes in protic media due to competitive hydrogen bonding. Recent modifications, such as fluorinated analogs, have expanded its utility in unconventional solvents (e.g., ionic liquids) .
Scientific Research Applications
Scientific Research Applications of rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
This compound is a thiourea derivative with significant applications in scientific research, particularly in chemistry, biology, and industry. Its primary function revolves around its ability to act as a hydrogen-bond donor, activating substrates and stabilizing transition states through double hydrogen bonding. This mechanism is crucial for promoting substrate activation and enhancing reaction efficiency in various biochemical processes.
Applications in Chemistry
This compound is extensively used as an organocatalyst in promoting organic transformations, particularly in hydrogen-bond catalysis. It facilitates efficient catalysis in various reactions, including aldol reactions, Michael additions, and asymmetric synthesis. The compound's specific structural configuration provides optimal hydrogen-bonding capabilities and catalytic efficiency, making it a valuable tool in various organic transformations.
Applications in Biology
The compound's ability to stabilize negative charges makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Applications in Industry
This compound is employed in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity. Industrial production involves careful control of reaction conditions to ensure high yield and purity, often utilizing automated reactors and continuous flow systems to enhance the efficiency and scalability of the production process.
Organocatalysis
This compound has been extensively utilized as an organocatalyst in organic synthesis. Its ability to stabilize transition states allows for efficient catalysis in various reactions.
Mechanism of Action
The mechanism by which rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea exerts its effects involves hydrogen bonding. The compound acts as a hydrogen-bond donor, activating substrates and stabilizing transition states through double hydrogen bonding. This stabilization facilitates various organic transformations, making the compound a powerful organocatalyst .
Comparison with Similar Compounds
Structural Variations and Key Differences
The primary structural variations among thiourea analogs lie in:
Substituents on the cyclohexylamine moiety: Dimethylamino, dipentylamino, bis(phenylmethyl)amino, or isoindolyl groups.
Aromatic group modifications : Additional bis(trifluoromethyl)phenylmethyl or triazolyl-pyrrolidinyl appendages.
Stereochemistry : (1R,2R) vs. (1S,2S) configurations.
Comparative Data Table
Key Findings and Analysis
Steric and Electronic Effects: The dimethylamino substituent in the target compound offers minimal steric hindrance compared to bulkier groups like bis(phenylmethyl)amino (565.61 g/mol) or dipentylamino (525.64 g/mol). This likely enhances solubility and synthetic accessibility . Triazolyl-pyrrolidinyl analogs (e.g., 18e, 18f) exhibit significant optical rotation variability ([α]^D27 from +1.0 to -18.0), indicating stereochemistry-dependent conformational changes .
Lipophilicity and Bioactivity: Trifluoromethyl groups universally enhance lipophilicity, promoting membrane permeability. The bis(trifluoromethyl)phenylmethyl group in compound 9a introduces additional aromaticity, which could enhance π-π stacking in biological targets but complicates synthesis .
Synthetic Accessibility: Grignard reactions (e.g., ) are a common method for introducing 3,5-bis(trifluoromethyl)phenyl groups. Bis(phenylmethyl)amino and dipentylamino analogs require multi-step alkylation, increasing synthetic complexity .
Safety and Handling: Compounds like N-[(1S,2S)-2-(bis(phenylmethyl)amino)cyclohexyl]thiourea carry hazard warnings (H302: toxic if ingested; H315: skin irritation) . Similar risks are presumed for the target compound.
Biological Activity
rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea is a thiourea derivative notable for its significant biological activity, particularly in the fields of organocatalysis and medicinal chemistry. This compound exhibits unique properties due to its structural configuration, which enhances its ability to participate in hydrogen bonding and stabilize transition states during chemical reactions.
The biological activity of this compound primarily arises from its ability to act as a hydrogen-bond donor . It facilitates various organic transformations by stabilizing developing negative charges through double hydrogen bonding. This mechanism is crucial in promoting substrate activation and enhancing reaction efficiency in biochemical processes .
Key Properties
- Molecular Weight : 487.15 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bonds : 3
- Predicted Boiling Point : 468.9 °C .
Organocatalysis
This compound has been extensively utilized as an organocatalyst in organic synthesis. Its ability to stabilize transition states allows for efficient catalysis in various reactions, including:
- Aldol reactions
- Michael additions
- Asymmetric synthesis
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown effectiveness against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum biofilm eradication concentration (MBEC) values reported as low as 1 µg/mL for certain derivatives .
Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives substituted with the trifluoromethyl group demonstrated potent growth inhibition against several bacterial strains. The findings indicated that compounds with similar structural motifs as this compound exhibited significant bactericidal activity, emphasizing the importance of trifluoromethyl substitutions in enhancing pharmacodynamic properties .
Study 2: Organocatalytic Applications
Research focusing on the use of thiourea derivatives in organocatalysis revealed that this compound effectively promoted various organic transformations. The compound's unique hydrogen-bonding capability facilitated the activation of substrates and stabilization of transition states, leading to improved yields and selectivity in synthetic applications .
Summary of Research Findings
| Property/Activity | Detail |
|---|---|
| Molecular Weight | 487.15 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Antimicrobial Activity | Effective against MRSA; MBEC ≤ 1 µg/mL |
| Organocatalytic Role | Promotes aldol reactions and asymmetric synthesis |
Q & A
Basic: What are the critical steps for synthesizing rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea, and how is stereochemical purity ensured?
Methodological Answer:
The synthesis typically involves coupling a substituted phenyl isocyanate with a chiral cyclohexylamine derivative. Key steps include:
- Reagent Selection : Use enantiomerically pure (1R,2R)-2-(dimethylamino)cyclohexylamine to avoid racemization.
- Solvent Optimization : Reactions are conducted in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine to neutralize HCl byproducts .
- Stereochemical Control : Chiral HPLC or X-ray crystallography validates stereochemistry, as slight deviations in the cyclohexylamine configuration (e.g., R,R vs. S,S) yield distinct CAS-registered enantiomers (e.g., 620960-26-1 vs. 851477-20-8) .
Basic: Which analytical techniques are most effective for characterizing this thiourea derivative’s structural and chemical purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms substituent positions and detects impurities (e.g., trifluoromethyl groups resonate at δ ~110-120 ppm in ¹⁹F NMR).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₁F₆N₃S has a theoretical mass of 413.42 g/mol) .
- Melting Point Analysis : Sharp melting points (e.g., 87–88°C) indicate crystalline purity .
- Chiral Chromatography : Distinguishes enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
Advanced: How can computational methods predict the reactivity of this thiourea in catalytic or supramolecular applications?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the thiourea’s hydrogen-bonding capacity, predicting its role in anion recognition or organocatalysis. Key parameters include N-H bond lengths and electrostatic potential surfaces .
- Reaction Path Search : Transition state analysis (e.g., using Gaussian or ORCA software) identifies energetically favorable pathways for thiourea-mediated reactions, reducing experimental trial-and-error .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, particularly for the dimethylamino group’s rotational freedom .
Advanced: What experimental strategies resolve contradictions in biological activity data between enantiomers of this compound?
Methodological Answer:
- Enantioselective Assays : Use chiral auxiliaries or enzymes (e.g., lipases) to isolate R,R and S,S forms. For example, S,S-TUC (CAS 851477-20-8) may show higher receptor affinity due to spatial alignment of trifluoromethyl groups .
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against computational docking results (e.g., AutoDock Vina) to correlate stereochemistry with target binding.
- Kinetic Resolution : Monitor reaction rates in asymmetric catalysis to identify enantiomer-specific effects .
Basic: How should researchers handle and store this compound to maintain stability during experiments?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation or hydrolysis of the thiourea moiety.
- Hazard Classification : Classified as UN 3077 (environmentally hazardous solid), requiring secondary containment and SDS-compliant disposal .
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, methanol) that may degrade the dimethylamino group.
Advanced: What mechanistic insights guide the use of this thiourea in asymmetric catalysis or supramolecular chemistry?
Methodological Answer:
- Dual-Hydrogen Bonding : The thiourea’s NH groups act as hydrogen bond donors, stabilizing transition states in enantioselective reactions (e.g., Michael additions).
- Conformational Rigidity : The (1R,2R)-cyclohexylamine backbone restricts rotational freedom, enhancing stereocontrol. X-ray data from analogs (e.g., CAS 852913-25-8) show planar thiourea cores ideal for substrate binding .
- pH Sensitivity : The dimethylamino group (pKa ~8–9) allows pH-dependent modulation of catalytic activity, verified via UV-Vis titration .
Basic: What are the primary challenges in scaling up synthesis without compromising enantiomeric excess?
Methodological Answer:
- Catalyst Loading : Optimize stoichiometry to minimize racemization (e.g., <5 mol% of chiral catalysts).
- Workup Procedures : Use aqueous/organic phase separation to remove unreacted amines, monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Crystallization Conditions : Slow cooling in heptane/ethyl acetate mixtures enhances enantiopure crystal formation .
Advanced: How do researchers reconcile discrepancies between computational predictions and experimental outcomes for this compound?
Methodological Answer:
- Error Analysis : Compare DFT-predicted vs. experimental NMR chemical shifts to identify systematic errors (e.g., solvent effects omitted in simulations).
- Multivariate Optimization : Apply Design of Experiments (DoE) to screen reaction variables (e.g., temperature, solvent polarity) that deviate from computational models .
- Machine Learning : Train models on existing enantiomer data (e.g., from CAS 1233369-39-5 analogs) to refine reaction condition predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
